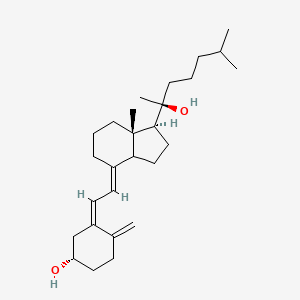

20-Hydroxyvitamin D3

Description

Structure

3D Structure

Properties

Molecular Formula |

C27H44O2 |

|---|---|

Molecular Weight |

400.6 g/mol |

IUPAC Name |

(1S,3Z)-3-[(2E)-2-[(1S,7aS)-1-[(2S)-2-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C27H44O2/c1-19(2)8-6-17-27(5,29)25-15-14-24-21(9-7-16-26(24,25)4)11-12-22-18-23(28)13-10-20(22)3/h11-12,19,23-25,28-29H,3,6-10,13-18H2,1-2,4-5H3/b21-11+,22-12-/t23-,24?,25-,26-,27-/m0/s1 |

InChI Key |

IQEQEOBGZMEDBQ-LWVSKBGXSA-N |

Isomeric SMILES |

CC(C)CCC[C@@](C)([C@H]1CCC\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](CCC3=C)O)C)O |

Canonical SMILES |

CC(C)CCCC(C)(C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Dawn of a New Vitamin D Endocrine System: A Technical Guide to the Non-Canonical Vitamin D3 Metabolic Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

For decades, the metabolic activation of vitamin D3 has been understood as a linear, two-step enzymatic process culminating in the synthesis of the calcemic hormone 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃). This classical pathway, primarily regulated by parathyroid hormone and fibroblast growth factor 23, has been the cornerstone of vitamin D research and clinical applications. However, a paradigm shift is underway with the discovery and characterization of a non-canonical metabolic pathway initiated by the steroidogenic enzyme cytochrome P450scc (CYP11A1). This alternative route generates a diverse array of novel, biologically active vitamin D3 hydroxyderivatives with unique physiological functions and therapeutic potential. This technical guide provides an in-depth exploration of this non-canonical pathway, from its enzymatic machinery and metabolic products to its distinct signaling mechanisms and the experimental methodologies used for its investigation.

The Canonical vs. Non-Canonical Vitamin D3 Metabolic Pathways: A Comparative Overview

The classical vitamin D3 metabolic pathway is a well-established endocrine axis crucial for calcium and phosphate (B84403) homeostasis. In contrast, the non-canonical pathway, initiated in various tissues including the skin, adrenal glands, and placenta, operates in a more localized, paracrine or autocrine fashion, producing metabolites with a broader range of biological activities beyond mineral metabolism.[1]

The Classical Pathway: A Brief Refresher

The canonical pathway involves two key hydroxylation steps:

-

25-hydroxylation: Vitamin D3, produced in the skin upon UVB exposure or obtained from the diet, is transported to the liver where it is hydroxylated at the C25 position by enzymes such as CYP2R1 and CYP27A1 to form 25-hydroxyvitamin D3 (25(OH)D₃), the major circulating form of vitamin D.[2][3]

-

1α-hydroxylation: 25(OH)D₃ is then transported to the kidneys where it is further hydroxylated by CYP27B1 at the C1α position to produce the biologically active hormone 1,25(OH)₂D₃.[2][3]

The activity of CYP27B1 is tightly regulated by parathyroid hormone (PTH), which stimulates its expression, and fibroblast growth factor 23 (FGF23), which inhibits it.[4]

The Non-Canonical Pathway: A New Frontier

The non-canonical pathway bypasses the initial 25-hydroxylation step and is initiated by the mitochondrial enzyme CYP11A1 , also known as P450scc (side-chain cleavage enzyme).[1][5] This enzyme, traditionally known for its role in converting cholesterol to pregnenolone (B344588) in steroidogenesis, exhibits promiscuous activity towards vitamin D3.[1][5]

Key Features of the Non-Canonical Pathway:

-

Initiating Enzyme: CYP11A1.

-

Primary Products: A multitude of hydroxylated metabolites, with the major initial products being 20-hydroxyvitamin D3 (20(OH)D₃) and 22-hydroxyvitamin D3 (22(OH)D₃).[6][7][8]

-

Sequential Hydroxylation: These initial products can be further hydroxylated by CYP11A1 and other cytochrome P450 enzymes (e.g., CYP27B1, CYP27A1, CYP24A1) to generate a cascade of di- and tri-hydroxyvitamin D3 derivatives, including 20,23-dihydroxyvitamin D3 (20,23(OH)₂D₃), 20,22-dihydroxyvitamin D3 (20,22(OH)₂D₃), and 1,20-dihydroxyvitamin D3 (1,20(OH)₂D₃).[6][9][10][11]

-

Tissue Distribution: This pathway is active in various tissues expressing CYP11A1, including the skin, adrenal glands, placenta, and immune cells.[12][13]

-

Biological Functions: The novel metabolites exhibit a range of biological activities, including anti-proliferative, pro-differentiative, anti-inflammatory, and anti-cancer effects, often with low or no calcemic activity.[9][14][15]

Quantitative Data on the Non-Canonical Pathway

A growing body of research is providing quantitative data on the enzymatic kinetics, serum concentrations, and biological potency of the non-canonical vitamin D3 metabolites.

Enzymatic Kinetics of CYP11A1

The kinetic parameters of CYP11A1 for vitamin D3 and its metabolites have been characterized, revealing a sequential hydroxylation process with varying efficiencies.

| Substrate | Product(s) | Km | kcat | kcat/Km | Reference(s) |

| Vitamin D₃ | 20(OH)D₃ | 3.3 mol/mol phospholipid | - | - | [1] |

| 20(OH)D₃ | 20,23(OH)₂D₃ | 22-fold lower than D₃ | 6-fold lower than D₃ | 4-fold higher than D₃ | [1][10] |

| 20,23(OH)₂D₃ | 17,20,23(OH)₃D₃ | Lower than 20(OH)D₃ | Lower than 20(OH)D₃ | 3-fold higher than 20(OH)D₃ | [10] |

Note: The Km for Vitamin D3 in phospholipid vesicles was reported as 3.3 mol vitamin D3/mol phospholipid, making direct comparison with other substrates challenging without further data.

Serum Concentrations of Vitamin D Metabolites

The concentrations of both canonical and non-canonical vitamin D metabolites are routinely measured in human serum, providing insights into an individual's vitamin D status.

| Metabolite | Typical Serum Concentration Range | Notes | Reference(s) |

| 25(OH)D | 20-50 ng/mL (50-125 nmol/L) | Considered optimal for most healthy individuals. | [16][17][18] |

| 1,25(OH)₂D₃ | 18-78 pg/mL | Tightly regulated hormonal form. | [4] |

| 20(OH)D₃ | Consistently detected, ~20 times lower than 25(OH)D₃ | Indicates in vivo activity of the non-canonical pathway. | [7][13][19] |

| 1,20(OH)₂D₃ | Consistently detected in human serum. | Further evidence of the in vivo relevance of the pathway. | [19] |

Biological Potency of Non-Canonical Metabolites

The novel vitamin D3 metabolites exhibit a range of biological activities, often with reduced calcemic effects compared to 1,25(OH)₂D₃.

| Metabolite | Biological Activity | Calcemic Effect | Reference(s) |

| 20(OH)D₃ | Anti-proliferative, pro-differentiative, anti-inflammatory. | Non-calcemic at pharmacological doses. | [14][15] |

| 20,23(OH)₂D₃ | Similar to 20(OH)D₃, potent anti-cancer and immunomodulatory effects. | Non-calcemic. | [14] |

| 1,20(OH)₂D₃ | Shows some biological activity. | Less calcemic than 1,25(OH)₂D₃. | [15] |

| 1,25(OH)₂D₃ | Potent regulator of calcium homeostasis, cell differentiation, and proliferation. | Highly calcemic. | [20] |

Experimental Protocols for the Analysis of Non-Canonical Vitamin D Metabolites

The identification and quantification of the novel vitamin D3 metabolites heavily rely on advanced analytical techniques, primarily Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

General Workflow for LC-MS/MS Analysis

Caption: A generalized workflow for the LC-MS/MS analysis of vitamin D metabolites.

Detailed Methodologies

3.2.1. Sample Preparation

A robust sample preparation protocol is critical for accurate quantification of vitamin D metabolites from complex biological matrices like serum.

-

Internal Standard Spiking: To a known volume of serum (e.g., 100-500 µL), add a solution containing deuterated internal standards for the metabolites of interest (e.g., d3-25(OH)D₃, d3-1,25(OH)₂D₃). This accounts for variability during sample processing and analysis.

-

Protein Precipitation: Add a protein precipitating agent, such as acetonitrile or methanol (often with 1% formic acid), to the serum sample (e.g., 3:1 solvent to serum ratio). Vortex vigorously and centrifuge to pellet the precipitated proteins.

-

Solid-Phase Extraction (SPE) / Supported Liquid Extraction (SLE): The supernatant from the protein precipitation step is loaded onto an SPE or SLE cartridge/plate to further purify the sample and remove interfering substances like phospholipids.[6][9]

-

SLE Protocol Example:

-

Load the supernatant onto an SLE+ plate.

-

Allow the sample to absorb for 5 minutes.

-

Elute the analytes with a non-polar solvent like heptane (B126788) or a mixture of ethyl acetate (B1210297) and hexane.[6]

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a solvent compatible with the LC mobile phase.

-

-

-

Derivatization (Optional): To enhance ionization efficiency and sensitivity for certain metabolites, a derivatization step using reagents like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) (PTAD) or 2-nitrosopyridine (B1345732) can be performed.[11][21]

3.2.2. Liquid Chromatography (LC)

Chromatographic separation is essential to resolve the various vitamin D metabolites, including isomers.

-

Column: A C18 or a pentafluorophenyl (F5) stationary phase is commonly used.[11]

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) formate, is typically employed.

-

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintaining a constant column temperature (e.g., 40-50 °C) is important for reproducible retention times.

3.2.3. Tandem Mass Spectrometry (MS/MS)

MS/MS provides the high selectivity and sensitivity required for the detection and quantification of low-abundance vitamin D metabolites.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. In MRM, specific precursor-to-product ion transitions for each analyte and its internal standard are monitored. This highly selective detection method minimizes interference from other compounds in the sample.[22]

-

MRM Transitions: The specific m/z transitions for each non-canonical metabolite need to be determined by direct infusion of standards into the mass spectrometer.

Signaling Pathways of Non-Canonical Vitamin D3 Metabolites

A key feature of the non-canonical vitamin D3 metabolites is their ability to signal through pathways that are, in part, independent of the classical Vitamin D Receptor (VDR).

VDR-Dependent and Independent Actions

While some non-canonical metabolites can bind to and activate the VDR, albeit with lower affinity than 1,25(OH)₂D₃, a significant portion of their biological effects are mediated through alternative nuclear receptors.[8]

Caption: VDR-dependent and alternative receptor signaling of vitamin D metabolites.

Alternative Nuclear Receptors

The non-canonical metabolites have been shown to interact with and modulate the activity of several alternative nuclear receptors, including:

-

Retinoid-related Orphan Receptors (RORα and RORγ): These receptors are involved in regulating circadian rhythm, metabolism, and immune responses.[23]

-

Liver X Receptors (LXR): LXRs are key regulators of cholesterol, fatty acid, and glucose homeostasis.[23]

-

Aryl Hydrocarbon Receptor (AhR): AhR is a ligand-activated transcription factor that mediates responses to environmental toxins and plays a role in immune modulation.[2][23][24][25][26]

The interaction of non-canonical vitamin D3 metabolites with these receptors opens up new avenues for understanding their pleiotropic effects and for the development of novel therapeutics targeting these pathways.

The Overall Non-Canonical Vitamin D3 Metabolic Pathway

The following diagram provides a comprehensive overview of the non-canonical vitamin D3 metabolic pathway, highlighting the key enzymes and metabolites.

Caption: The non-canonical vitamin D3 metabolic pathway initiated by CYP11A1.

Conclusion and Future Directions

The discovery of the non-canonical vitamin D3 metabolic pathway represents a fundamental advancement in our understanding of vitamin D endocrinology. The identification of a novel class of biologically active secosteroids with pleiotropic, non-calcemic actions opens up exciting new avenues for therapeutic development in areas such as oncology, immunology, and dermatology. Future research should focus on further elucidating the physiological roles of these novel metabolites, characterizing their interactions with alternative nuclear receptors in greater detail, and developing targeted assays for their routine clinical measurement. This expanding knowledge will undoubtedly pave the way for innovative strategies to harness the full therapeutic potential of the vitamin D endocrine system.

References

- 1. Kinetics of vitamin D3 metabolism by cytochrome P450scc (CYP11A1) in phospholipid vesicles and cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. emedicine.medscape.com [emedicine.medscape.com]

- 5. chem-agilent.com [chem-agilent.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Production of 22-Hydroxy Metabolites of Vitamin D3 by Cytochrome P450scc (CYP11A1) and Analysis of Their Biological Activities on Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chromtech.com [chromtech.com]

- 10. Kinetics of vitamin D3 metabolism by cytochrome P450scc (CYP11A1) in phospholipid vesicles and cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new sensitive LC/MS/MS analysis of vitamin D metabolites using a click derivatization reagent, 2-nitrosopyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sample preparation techniques for extraction of vitamin D metabolites from non-conventional biological sample matrices prior to LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A pathway for the metabolism of vitamin D3: unique hydroxylated metabolites formed during catalysis with cytochrome P450scc (CYP11A1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Differential and Overlapping Effects of 20,23(OH)2D3 and 1,25(OH)2D3 on Gene Expression in Human Epidermal Keratinocytes: Identification of AhR as an Alternative Receptor for 20,23(OH)2D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Vitamin D - Health Professional Fact Sheet [ods.od.nih.gov]

- 17. Vitamin D - Wikipedia [en.wikipedia.org]

- 18. pediatric.testcatalog.org [pediatric.testcatalog.org]

- 19. researchgate.net [researchgate.net]

- 20. Comparison of effects of 1 alpha-hydroxy-vitamin D3 and 1,25-dihydroxy-vitamin D3 in man - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Improved quantitative LC-MS/MS analysis of vitamin D metabolites in serum after one-pot double derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. High throughput LC-MS/MS method for the simultaneous analysis of multiple vitamin D analytes in serum - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Vitamin D: Beyond Traditional Roles—Insights into Its Biochemical Pathways and Physiological Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Cross-talk of Aryl Hydrocarbon Receptor (AHR)- and Vitamin D Receptor (VDR)-signaling in Human Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Canonical and non-canonical aryl hydrocarbon receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unconventional Path: A Technical Guide to the Biological Functions of 20-Hydroxyvitamin D3 in Keratinocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of skin biology, the role of vitamin D extends far beyond its classical endocrine functions in calcium homeostasis. Within the epidermis, a fascinating and alternative pathway for vitamin D3 metabolism exists, centered around the enzyme CYP11A1. This pathway generates a novel set of hydroxyderivatives, with 20-hydroxyvitamin D3 (20(OH)D3) being a principal product. Emerging research has illuminated the profound biological activities of 20(OH)D3 in keratinocytes, the primary cell type of the epidermis. This technical guide provides an in-depth exploration of the synthesis, metabolism, signaling pathways, and multifaceted biological functions of 20(OH)D3 in keratinocytes, offering a valuable resource for researchers and drug development professionals in dermatology and related fields. Notably, 20(OH)D3 exhibits potent anti-proliferative, pro-differentiative, and anti-inflammatory properties with a non-calcemic profile, positioning it as a promising therapeutic candidate for various skin disorders.

Synthesis and Metabolism of this compound in Keratinocytes

Keratinocytes are unique in that they possess the complete enzymatic machinery for the synthesis and activation of vitamin D3. The canonical pathway involves the UVB-induced conversion of 7-dehydrocholesterol (B119134) to vitamin D3, followed by hydroxylation steps to form the active hormone, 1,25-dihydroxyvitamin D3 (calcitriol). However, a distinct, alternative pathway initiated by the mitochondrial enzyme CYP11A1 has been identified in the skin.[1][2][3]

CYP11A1, traditionally known for its role in steroidogenesis, hydroxylates vitamin D3 at the C20 position, leading to the formation of 20(OH)D3.[1][4] This enzymatic reaction is a crucial first step in a cascade that can produce a variety of other vitamin D3 hydroxyderivatives, including 20,23-dihydroxyvitamin D3 (20,23(OH)2D3). The expression of CYP11A1 in the skin suggests a localized production of these novel secosteroids, which can then exert their effects in an autocrine or paracrine manner.

Unlike calcitriol, 20(OH)D3 and its derivatives are considered non-calcemic, meaning they do not significantly elevate serum calcium levels, a major advantage for potential therapeutic applications.

Signaling Pathways of this compound

The biological effects of 20(OH)D3 in keratinocytes are primarily mediated through the Vitamin D Receptor (VDR), a nuclear hormone receptor that acts as a ligand-activated transcription factor. Upon binding to 20(OH)D3, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

While 20(OH)D3 acts as a VDR agonist, it is considered a partial or biased agonist compared to calcitriol. This may explain some of the differences in their biological activities, such as the modest induction of CYP24A1, the enzyme responsible for vitamin D catabolism, by 20(OH)D3.

In addition to the classical VDR-mediated genomic pathway, there is evidence suggesting that 20(OH)D3 may also engage other signaling pathways. For instance, its anti-inflammatory effects are linked to the inhibition of the NF-κB signaling pathway. 20(OH)D3 has been shown to increase the levels of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and subsequent transcription of pro-inflammatory genes.

Further research suggests potential interactions with other nuclear receptors, such as the Aryl Hydrocarbon Receptor (AhR) and Retinoic Acid Receptor-related Orphan Receptors (RORα and RORγ), indicating a complex and multifaceted signaling network.

Signaling pathways of 20(OH)D3 in keratinocytes.

Biological Functions of this compound in Keratinocytes

Inhibition of Proliferation

A hallmark of 20(OH)D3's activity in keratinocytes is its potent anti-proliferative effect. Studies have consistently shown that 20(OH)D3 can inhibit the growth of both normal human epidermal keratinocytes and immortalized HaCaT keratinocytes with a potency comparable to that of calcitriol. This inhibition is often associated with cell cycle arrest, particularly at the G2/M phase.

Stimulation of Differentiation

In concert with its anti-proliferative effects, 20(OH)D3 promotes the terminal differentiation of keratinocytes. This is a crucial process for maintaining the integrity of the epidermal barrier. The pro-differentiative effects of 20(OH)D3 are evidenced by the upregulation of differentiation markers such as involucrin (B1238512) and the downregulation of markers associated with the proliferative basal layer, like cytokeratin 14. The potency of 20(OH)D3 in stimulating differentiation is also comparable to that of calcitriol.

Anti-inflammatory Effects

20(OH)D3 exhibits significant anti-inflammatory properties in keratinocytes, primarily through the inhibition of the NF-κB signaling pathway. By upregulating the expression of IκBα, 20(OH)D3 effectively dampens the inflammatory response mediated by NF-κB, a key regulator of pro-inflammatory cytokine and chemokine production. This mechanism suggests a therapeutic potential for 20(OH)D3 in inflammatory skin diseases.

Photoprotection and DNA Damage Response

Topical application of 20(OH)D3 has been shown to be highly effective in protecting the skin against UVR-induced damage. This includes a significant reduction in the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs), a form of DNA damage caused by UVB radiation. Furthermore, 20(OH)D3 can reduce sunburn-induced edema and protect against UVR-induced immunosuppression. These photoprotective effects are VDR-dependent and highlight a potential role for 20(OH)D3 in preventing photocarcinogenesis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various biological parameters in keratinocytes as reported in the literature.

Table 1: Effects of 20(OH)D3 on Keratinocyte Proliferation

| Cell Type | Treatment | Concentration | Effect | Reference |

| HaCaT | 20(OH)D3 | 10⁻⁸ M | 36% inhibition of colony formation | |

| HaCaT | 20(OH)D3 | 10⁻⁷ M | 58% inhibition of colony formation | |

| HEKn | 20S-(OH)D3 | 0.01 µM | Inhibition of proliferation (MTS assay) | |

| HEKn | 20S-(OH)D3 | 1 µM | Stronger inhibition of proliferation (MTS assay) |

Table 2: Effects of 20(OH)D3 on Keratinocyte Differentiation

| Cell Type | Treatment | Concentration | Marker | Effect | Reference |

| HaCaT & HEKn | 20(OH)D3 | Not specified | Involucrin | Upregulation | |

| HaCaT & HEKn | 20(OH)D3 | Not specified | Cytokeratin 14 | Downregulation | |

| HEKn | 20S-(OH)D3 | Not specified | Involucrin | Upregulation |

Table 3: Effects of 20(OH)D3 on Gene Expression

| Cell Type | Treatment | Concentration | Gene | Effect | Reference |

| HEKn | 20(OH)D3 | 10⁻⁸ M | CYP27B1 | ~4-fold inhibition | |

| HEKn | 20(OH)D3 | Not specified | CYP27A1 | Inhibition | |

| HEKn | 20(OH)D3 | Not specified | CYP24 | Slight effect | |

| HEKn | 20S-(OH)D3 | Not specified | CYP24 | Upregulation (less potent than 1,25(OH)2D3) | |

| HEKn | 20S-(OH)D3 | Not specified | VDR | Upregulation (similar potency to 1,25(OH)2D3) |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological functions of 20(OH)D3 in keratinocytes.

Keratinocyte Cell Culture

-

Cell Lines: Human epidermal keratinocytes from neonatal foreskin (HEKn) or the immortalized human keratinocyte cell line HaCaT are commonly used.

-

Culture Medium: Keratinocyte Growth Medium (KGM) supplemented with growth factors, or a defined serum-free medium is typically used.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: 20(OH)D3, typically dissolved in ethanol, is added to the culture medium at the desired concentrations. A vehicle control (ethanol) is always included.

Cell Viability/Proliferation Assay (MTS/MTT Assay)

-

Principle: These colorimetric assays measure the metabolic activity of cells, which is proportional to the number of viable cells.

-

Protocol:

-

Seed keratinocytes in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with various concentrations of 20(OH)D3 or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).

-

Add the MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.

-

For MTT assays, a solubilization solution is added to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Workflow for a cell viability assay.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

Principle: This technique is used to quantify the mRNA levels of specific genes of interest.

-

Protocol:

-

Culture and treat keratinocytes with 20(OH)D3 as described above.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Assess RNA quality and quantity using spectrophotometry.

-

Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcription kit.

-

Perform real-time PCR using the synthesized cDNA, gene-specific primers (e.g., for involucrin, cytokeratin 14, CYP24A1, VDR), and a fluorescent dye (e.g., SYBR Green).

-

Use a housekeeping gene (e.g., GAPDH, β-actin) for normalization.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

-

Western Blotting for Protein Expression Analysis

-

Principle: This technique is used to detect and quantify specific proteins in a cell lysate.

-

Protocol:

-

Culture and treat keratinocytes with 20(OH)D3.

-

Lyse the cells in a suitable buffer to extract total protein.

-

Determine protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., VDR, IκBα, involucrin).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

Conclusion

This compound, a product of an alternative vitamin D3 metabolic pathway in the skin, has emerged as a potent and non-calcemic regulator of keratinocyte biology. Its ability to inhibit proliferation, promote differentiation, exert anti-inflammatory effects, and provide photoprotection underscores its potential as a therapeutic agent for a range of dermatological conditions, including psoriasis, atopic dermatitis, and skin cancer. The VDR-mediated signaling and the modulation of the NF-κB pathway are central to its mechanism of action. Further research into the nuanced signaling networks and the development of optimized topical formulations will be crucial in harnessing the full therapeutic potential of this promising, naturally occurring secosteroid. This guide provides a comprehensive overview of the current understanding of 20(OH)D3's functions in keratinocytes, serving as a valuable resource for advancing research and development in this exciting field.

References

- 1. CYP11A1 in skin: an alternative route to photoprotection by vitamin D compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vitamin D Metabolism, Mechanism of Action, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The significance of CYP11A1 expression in skin physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a product of vitamin D3 hydroxylation by cytochrome P450scc, stimulates keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 20-Hydroxyvitamin D3 via Vitamin D Receptor Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

20-Hydroxyvitamin D3 (20(OH)D3) is a metabolite of Vitamin D3 produced through an alternative hydroxylation pathway mediated by the enzyme CYP11A1. While not the canonical active form of Vitamin D, 20(OH)D3 exhibits a range of biological activities, primarily through its interaction with the Vitamin D Receptor (VDR). This technical guide provides a comprehensive overview of the mechanism of action of 20(OH)D3, focusing on its activation of the VDR. It delves into the quantitative aspects of this interaction, details the experimental protocols used to elucidate its function, and visually represents the key signaling pathways involved. This document is intended to serve as a detailed resource for researchers and professionals in the fields of endocrinology, dermatology, immunology, and drug development who are interested in the therapeutic potential of this non-calcemic Vitamin D analog.

Introduction

Vitamin D3 is a prohormone that plays a crucial role in calcium homeostasis and bone metabolism. Its biological activity is primarily mediated by its hormonally active form, 1,25-dihydroxyvitamin D3 (1,25(OH)2D3), which is produced through a two-step enzymatic hydroxylation in the liver and kidneys. However, an alternative metabolic pathway for Vitamin D3 exists, initiated by the cytochrome P450 enzyme CYP11A1, leading to the formation of this compound (20(OH)D3)[1].

Unlike 1,25(OH)2D3, 20(OH)D3 is considered a low-affinity ligand for the Vitamin D Receptor (VDR)[2]. Despite this, it has been shown to exert significant biological effects, including the inhibition of proliferation and stimulation of differentiation in keratinocytes, as well as potent anti-inflammatory and anti-fibrotic activities, without inducing hypercalcemia[1][3]. These properties make 20(OH)D3 and its derivatives attractive candidates for therapeutic development, particularly in dermatology and for the treatment of autoimmune disorders.

The biological effects of 20(OH)D3 are largely dependent on its ability to activate the VDR, a ligand-inducible transcription factor that regulates the expression of numerous target genes[4]. This guide will explore the intricacies of the 20(OH)D3-VDR interaction, from binding affinity and transcriptional activation to the downstream signaling pathways it modulates.

Data Presentation: Quantitative Analysis of 20(OH)D3-VDR Interaction

The interaction of 20(OH)D3 with the VDR has been characterized using various in vitro assays. The following tables summarize the available quantitative data, providing a comparison with the canonical VDR ligand, 1,25(OH)2D3. It is important to note that while data for 20(OH)D3 is emerging, more extensive quantitative studies have been performed on its hydroxylated derivatives.

Table 1: Comparative VDR Binding Affinity

| Compound | Assay Type | Cell/System | IC50 / Kd | Reference |

| 1,25-dihydroxyvitamin D3 | Competitive Radioligand Binding | Recombinant Human VDR | ~0.1 nM (Kd) | |

| 20S-hydroxyvitamin D3 | In silico docking | Human VDR Ligand Binding Domain | Lower than 1,25(OH)2D3 | |

| 1α,20S-dihydroxyvitamin D3 | Competitive Radioligand Binding | Not Specified | Potent, comparable to 1,25(OH)2D3 |

Table 2: Comparative VDR Transcriptional Activation

| Compound | Reporter Gene Assay | Cell Line | EC50 | Reference |

| 1,25-dihydroxyvitamin D3 | CYP24A1-Luciferase | HEK293T | 0.65 nM | |

| 20S-hydroxyvitamin D3 | VDRE-Luciferase | HaCaT, Caco-2, Jurkat | Minimal activity | |

| 1α,20S-dihydroxyvitamin D3 | VDRE-Luciferase | HaCaT | 450 nM | |

| 1α,20S-dihydroxyvitamin D3 | VDRE-Luciferase | Caco-2 | 285 nM | |

| 1α,20S-dihydroxyvitamin D3 | VDRE-Luciferase | Jurkat | 19.1 nM |

Note: The data indicates that 20S-hydroxyvitamin D3 itself is a weak activator of VDR-mediated transcription. However, its 1α-hydroxylated form, 1α,20S-dihydroxyvitamin D3, demonstrates significant, albeit generally less potent, transcriptional activity compared to 1,25(OH)2D3.

Signaling Pathways

The mechanism of action of 20(OH)D3 involves both classical genomic and potentially non-genomic signaling pathways.

Genomic Signaling Pathway via VDR

The primary mechanism of action for 20(OH)D3 is through the classical genomic pathway mediated by the VDR.

Upon entering the cell, 20(OH)D3 binds to the ligand-binding domain (LBD) of the VDR. This binding induces a conformational change in the VDR, promoting its heterodimerization with the Retinoid X Receptor (RXR). The 20(OH)D3-VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter or enhancer regions of target genes. This binding event facilitates the recruitment of coactivator complexes, which in turn recruit RNA Polymerase II to initiate the transcription of downstream genes.

Alternative Signaling Pathways

Recent evidence suggests that 20(OH)D3 and its metabolites may also exert their effects through alternative signaling pathways, acting as "biased" agonists of the VDR and interacting with other nuclear receptors.

Studies have indicated that 20(OH)D3 and its dihydroxy-metabolite, 20,23(OH)2D3, can act as ligands for the Aryl Hydrocarbon Receptor (AhR), leading to the regulation of genes such as CYP1A1 and CYP1B1. Furthermore, these metabolites have been shown to act as inverse agonists on the Retinoic acid-related orphan receptors (ROR) α and γ, which may contribute to their anti-inflammatory properties. This multi-receptor engagement suggests a more complex and nuanced mechanism of action for 20(OH)D3 than previously understood.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of 20(OH)D3 with the VDR.

VDR Competitive Binding Assay

This assay is used to determine the binding affinity of a test compound (e.g., 20(OH)D3) for the VDR by measuring its ability to compete with a radiolabeled VDR ligand.

Methodology:

-

Receptor Preparation: Prepare a source of VDR, such as whole-cell lysates from cells overexpressing VDR or purified recombinant VDR.

-

Radioligand: Utilize a high-affinity radiolabeled VDR ligand, typically [3H]1,25(OH)2D3, at a concentration below its Kd.

-

Competition: Prepare serial dilutions of the unlabeled test compound (20(OH)D3) and a reference competitor (unlabeled 1,25(OH)2D3).

-

Incubation: Incubate the VDR preparation, radioligand, and competitor in a suitable buffer for a sufficient time to reach equilibrium.

-

Separation: Separate the VDR-bound radioligand from the free radioligand. Common methods include hydroxylapatite (HAP) assay or vacuum filtration through glass fiber filters.

-

Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Plot the percentage of radioligand displaced against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that displaces 50% of the radioligand) by non-linear regression analysis.

VDR-Mediated Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate VDR-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection: Culture a suitable host cell line (e.g., HEK293, HaCaT). Co-transfect the cells with a plasmid expressing the human VDR and a reporter plasmid containing a luciferase gene under the control of a promoter with one or more VDREs. A co-transfected plasmid expressing Renilla luciferase can be used for normalization of transfection efficiency.

-

Compound Treatment: After an appropriate incubation period post-transfection, treat the cells with serial dilutions of 20(OH)D3, 1,25(OH)2D3 (as a positive control), and vehicle (as a negative control).

-

Cell Lysis: After the treatment period (typically 24 hours), wash the cells and lyse them using a suitable lysis buffer to release the cellular contents, including the expressed firefly and Renilla luciferases.

-

Luminescence Measurement: Add the appropriate luciferase substrates to the cell lysates and measure the luminescence using a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luminescence (as fold induction over vehicle control) against the logarithm of the compound concentration. Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) using non-linear regression analysis.

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

ChIP-seq is a powerful technique to identify the genome-wide binding sites of a transcription factor, such as the VDR, in response to ligand treatment.

Methodology:

-

Cell Treatment and Cross-linking: Treat cultured cells with 20(OH)D3 or vehicle control. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the VDR. Use protein A/G beads to precipitate the antibody-VDR-DNA complexes.

-

Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the VDR-DNA complexes from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the formaldehyde cross-links by heating. Purify the immunoprecipitated DNA.

-

Library Preparation and Sequencing: Prepare a DNA library from the purified ChIP DNA and a corresponding input control DNA. Perform high-throughput sequencing.

-

Data Analysis: Align the sequencing reads to a reference genome. Use peak-calling algorithms to identify regions of the genome that are enriched for VDR binding. Perform motif analysis to identify consensus VDR binding sequences within the peaks.

Conclusion

This compound represents a fascinating alternative to the classical Vitamin D endocrine system. While its direct binding affinity for the VDR is lower than that of 1,25(OH)2D3, its biological activities are significant and often VDR-dependent. This suggests that at physiological concentrations in specific tissues, or when further metabolized to its 1α-hydroxylated form, 20(OH)D3 can effectively modulate VDR signaling. The discovery of its interactions with other nuclear receptors like AhR and RORs opens up new avenues for understanding its pleiotropic effects. The non-calcemic nature of 20(OH)D3 and its derivatives makes them promising candidates for the development of novel therapeutics for a variety of conditions, particularly those affecting the skin and the immune system. Further research, including detailed quantitative binding and activation studies, as well as genome-wide analyses of its specific target genes, will be crucial to fully unlock the therapeutic potential of this unique Vitamin D metabolite.

References

- 1. Differential and Overlapping Effects of 20,23(OH)2D3 and 1,25(OH)2D3 on Gene Expression in Human Epidermal Keratinocytes: Identification of AhR as an Alternative Receptor for 20,23(OH)2D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. jamb.journals.ekb.eg [jamb.journals.ekb.eg]

- 4. mdpi.com [mdpi.com]

A Technical Guide to the Anti-inflammatory Properties of 20S-Hydroxyvitamin D3 in Autoimmune Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

1.1. The Challenge of Autoimmune Diseases

Autoimmune diseases, a collection of over 80 chronic illnesses, arise from a dysregulated immune response where the body's defense mechanisms mistakenly attack its own tissues. Conditions such as rheumatoid arthritis (RA), multiple sclerosis (MS), and systemic lupus erythematosus (SLE) are characterized by chronic inflammation, leading to debilitating symptoms and significant tissue damage. Current therapeutic strategies often involve broad immunosuppression, which can leave patients vulnerable to infections and other complications. This underscores the urgent need for novel, targeted therapies that can effectively modulate the immune system with a more favorable safety profile.

1.2. Vitamin D and Immunomodulation

Vitamin D, traditionally recognized for its role in calcium homeostasis and bone health, has emerged as a potent immunomodulator. The active form of vitamin D3, calcitriol (B1668218) (1,25-dihydroxyvitamin D3), exerts its effects by binding to the vitamin D receptor (VDR), which is expressed by various immune cells, including T cells, B cells, macrophages, and dendritic cells[1][2][3]. In vitro and in vivo studies have demonstrated that calcitriol can suppress T cell proliferation, shift the balance from a pro-inflammatory Th1/Th17 phenotype towards a more anti-inflammatory Th2 phenotype, and promote the induction of regulatory T cells (Tregs)[1][4]. However, the clinical utility of calcitriol in autoimmune diseases is hampered by its calcemic effects; the pharmacological doses required for significant immunosuppression can lead to hypercalcemia, posing a risk of damage to vital organs[5][6][7].

1.3. 20S-Hydroxyvitamin D3: A Non-Calcemic Alternative

A novel pathway of vitamin D3 metabolism initiated by the enzyme CYP11A1 has been identified, leading to the production of several hydroxy-derivatives, with 20S-hydroxyvitamin D3 (20S(OH)D3) being a major product[8][9]. Crucially, 20S(OH)D3 has been shown to be non-calcemic even at high doses, a stark contrast to the toxicity associated with calcitriol[5][7]. This favorable safety profile, combined with its potent anti-inflammatory and immunomodulatory properties, positions 20S(OH)D3 as a promising therapeutic candidate for autoimmune disorders[5][6][8]. This guide provides an in-depth technical overview of the anti-inflammatory properties of 20S(OH)D3 in autoimmune models, focusing on its mechanism of action, preclinical evidence, and detailed experimental protocols.

Mechanism of Action of 20S-Hydroxyvitamin D3

20S(OH)D3 exerts its anti-inflammatory effects through a multi-faceted approach, targeting key players in the adaptive immune response.

2.1. Modulation of T Cell Responses

In autoimmune diseases like rheumatoid arthritis, CD4+ T cells play a central role in orchestrating the inflammatory cascade. 20S(OH)D3 has been shown to effectively suppress the proliferation and effector functions of these cells. Treatment with 20S(OH)D3 leads to a significant reduction in the number of CD4+ T cells in autoimmune arthritis models[5][6][8]. This reduction in T cell numbers contributes to a decrease in the production of pro-inflammatory cytokines that drive joint inflammation and destruction[5][10].

2.2. Impact on B Cell Function and Antibody Production

B cells contribute to autoimmune pathology through the production of autoantibodies and by presenting autoantigens to T cells. 20S(OH)D3 has been demonstrated to reduce the population of CD19+ B cells[5][6][8]. This leads to a significant decrease in the levels of pathogenic autoantibodies, such as anti-type II collagen antibodies in the collagen-induced arthritis (CIA) model[5][7]. Specifically, 20S(OH)D3 treatment has been shown to reduce the levels of complement-fixing IgG2a and IgG1 anti-collagen antibodies, which are critical for the development of arthritis in this model[5][7].

2.3. Enhancement of Regulatory T Cell (Treg) Activity

Regulatory T cells (Tregs), characterized by the expression of Foxp3, are crucial for maintaining immune tolerance and preventing autoimmunity. 20S(OH)D3 treatment has been shown to increase the ratio of Tregs (CD4+CD25+Foxp3+) to conventional CD4+ T cells in autoimmune arthritis models[5][6][11]. By bolstering the Treg population, 20S(OH)D3 helps to restore immune homeostasis and suppress the aberrant inflammatory responses that characterize autoimmune diseases.

2.4. Signaling Pathways

The immunomodulatory effects of 20S(OH)D3 are mediated through its interaction with specific nuclear receptors that regulate gene expression in immune cells.

2.4.1. Vitamin D Receptor (VDR) Pathway

Similar to calcitriol, 20S(OH)D3 can bind to the Vitamin D Receptor (VDR)[7][12]. Upon ligand binding, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This canonical pathway is central to the immunomodulatory effects of vitamin D compounds, influencing the expression of genes involved in cell cycle regulation, cytokine production, and immune cell differentiation.

2.4.2. Retinoid-related Orphan Receptor (ROR) Engagement

In addition to the VDR, CYP11A1-derived vitamin D metabolites, including 20S(OH)D3, can also act as ligands for the Retinoid-related Orphan Receptors RORα and RORγ[8][12]. These nuclear receptors are implicated in the regulation of inflammatory responses, particularly in the context of Th17 cell differentiation. By acting as inverse agonists for RORγ, 20S(OH)D3 can inhibit the expression of the pro-inflammatory cytokine IL-17, a key driver of pathology in many autoimmune diseases[9].

Preclinical Evidence in Autoimmune Models

3.1. The Collagen-Induced Arthritis (CIA) Mouse Model

The collagen-induced arthritis (CIA) model in mice is a widely used and well-characterized preclinical model of rheumatoid arthritis. It shares many pathological and immunological features with the human disease, including synovitis, cartilage degradation, and bone erosion, driven by an autoimmune response to type II collagen. This model is invaluable for evaluating the efficacy of potential anti-arthritic therapies.

3.2. Quantitative Effects of 20S(OH)D3 on Disease Severity in CIA Mice

| Parameter | Treatment Group | Dose | Route | Result | Reference |

| Arthritis Severity Score | 20S(OH)D3 | 30 µg/kg/day | Gavage | Significant reduction in clinical score compared to vehicle. | [5] |

| Arthritis Incidence | 20S(OH)D3 | 15 µg/kg/day | Gavage | Reduced incidence of arthritis compared to vehicle. | [5] |

| Joint Destruction | 20S(OH)D3 | 30 µg/kg/day | Gavage | Marked preservation of joint structures with minimal inflammation. | [5] |

3.3. Quantitative Effects of 20S(OH)D3 on Immune Cell Populations in CIA Mice

| Cell Population | Treatment Group | Dose | Result | Reference |

| CD4+ T Cells | 20S(OH)D3 | 30 µg/kg/day | Significant reduction in the number of CD4+ T cells in draining lymph nodes. | [5] |

| CD19+ B Cells | 20S(OH)D3 | 30 µg/kg/day | Significant reduction in the number of CD19+ B cells in draining lymph nodes. | [5] |

| Treg/CD4+ T Cell Ratio | 20S(OH)D3 | 30 µg/kg/day | Increased ratio of CD4+CD25+Foxp3+ Tregs to CD3+CD4+ T cells. | [5][11] |

3.4. Quantitative Effects of 20S(OH)D3 on Cytokine and Antibody Levels in CIA Mice

| Analyte | Treatment Group | Dose | Result | Reference |

| Anti-CII IgG1 Antibodies | 20S(OH)D3 | 30 µg/kg/day | Significantly reduced serum levels. | [5][7] |

| Anti-CII IgG2a Antibodies | 20S(OH)D3 | 30 µg/kg/day | Significantly reduced serum levels. | [5][7] |

| Th1 Cytokines (e.g., IFN-γ) | 20S(OH)D3 | 30 µg/kg/day | Significantly reduced production by draining lymph node cells. | [5][10] |

| Th17 Cytokines (e.g., IL-17) | 20S(OH)D3 | 30 µg/kg/day | Significantly reduced production by draining lymph node cells. | [5][10] |

| Inflammatory Cytokines (e.g., TNF-α) | 20S(OH)D3 | 30 µg/kg/day | Significantly reduced production by draining lymph node cells. | [5][10] |

Detailed Experimental Protocols

4.1. Induction and Assessment of Collagen-Induced Arthritis (CIA) in Mice

References

- 1. Novel Method of Monitoring Trace Cytokines and Activated STAT Molecules in the Paws of Arthritic Mice using Multiplex Bead Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 6. mdpi.com [mdpi.com]

- 7. 20S-Hydroxyvitamin D3, a Secosteroid Produced in Humans, Is Anti-Inflammatory and Inhibits Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Method of Monitoring Trace Cytokines and Activated STAT Molecules in the Paws of Arthritic Mice using Multiplex Bead Technology | springermedizin.de [springermedizin.de]

- 9. 1-25-dihydroxyvitamin-d3-and-20-hydroxyvitamin-d3-upregulate-lair-1-and-attenuate-collagen-induced-arthritis - Ask this paper | Bohrium [bohrium.com]

- 10. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scitechnol.com [scitechnol.com]

20-Hydroxyvitamin D3: A Novel Inverse Agonist for RORα and RORγ

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Retinoic acid-related orphan receptors alpha (RORα, NR1F1) and gamma (RORγ, NR1F3) are members of the nuclear receptor superfamily that play critical roles in regulating a wide array of physiological processes. RORα is implicated in the control of cerebellar development, lipid and glucose metabolism, circadian rhythm, and inflammation[1][2][3][4]. RORγ, particularly its isoform RORγt, is a master regulator of T helper 17 (Th17) cell differentiation and is essential for the production of pro-inflammatory cytokines like Interleukin-17 (IL-17), making it a key player in immune responses and autoimmune diseases[5]. Both receptors can bind to specific DNA sequences known as ROR Response Elements (ROREs) in the promoter regions of their target genes to modulate transcription. While initially classified as "orphan" receptors with unknown endogenous ligands, it is now understood that their activity is modulated by various sterols, including cholesterol intermediates and oxysterols. Recent groundbreaking research has identified hydroxylated metabolites of vitamin D3, specifically 20-hydroxyvitamin D3 (20(OH)D3) and its derivatives, as novel, endogenously produced ligands that act as antagonists or inverse agonists for both RORα and RORγ. This guide provides a comprehensive technical overview of 20(OH)D3's interaction with RORα and RORγ, detailing the quantitative data, signaling pathways, and experimental methodologies crucial for further research and therapeutic development.

This compound as a RORα/γ Ligand

The classical vitamin D3 endocrine pathway involves the conversion of vitamin D3 to its biologically active form, 1,25-dihydroxyvitamin D3 (1,25(OH)₂D₃), which primarily signals through the Vitamin D Receptor (VDR). However, an alternative metabolic pathway initiated by the enzyme CYP11A1 (P450scc) generates a portfolio of different hydroxy-derivatives, with 20(OH)D3 being a major product. These novel secosteroids, including 20(OH)D3 and 20,23-dihydroxyvitamin D3 (20,23(OH)₂D₃), have been shown to be biologically active, exhibiting anti-inflammatory, anti-proliferative, and anti-fibrotic properties.

Crucially, these effects are mediated, at least in part, through their action on RORα and RORγ. Unlike agonist ligands that stabilize an active receptor conformation and promote the recruitment of coactivators, 20(OH)D3 and its metabolites function as antagonists or inverse agonists. As inverse agonists, they suppress the constitutive activity of RORs by promoting a receptor conformation that favors the recruitment of corepressor proteins, leading to the transcriptional repression of ROR target genes. This mechanism is distinct from their activity on the VDR and opens new avenues for therapeutic intervention in ROR-mediated pathologies, such as autoimmune diseases and certain cancers.

Quantitative Data Summary

Studies have demonstrated that 20(OH)D3 and its related metabolites effectively inhibit the transcriptional activity of RORα and RORγ. While direct radioligand binding assays with specific Kᵢ values for 20(OH)D3 are not extensively detailed in the provided literature, functional assays consistently show dose-dependent inhibition of ROR-mediated reporter gene activation. Molecular docking studies also predict good binding of these secosteroids to the ligand-binding pockets of both receptors.

| Ligand | Receptor Target(s) | Observed Effect | Functional Assay Results | Reference |

| This compound (20(OH)D3) | RORα and RORγ | Antagonist / Inverse Agonist | Inhibited RORE-mediated activation of a luciferase reporter in CHO cells. Inhibited activation of RORα target gene promoters (Bmal1, G6pase). Inhibited IL-17 promoter activity in Jurkat cells. Inhibited interaction between RORα/γ LBD and a coactivator peptide. | |

| 20,23-Dihydroxyvitamin D3 (20,23(OH)₂D₃) | RORα and RORγ | Antagonist / Inverse Agonist | Inhibited RORE-mediated activation of a luciferase reporter. Inhibited IL-17 promoter activity in Jurkat cells. | |

| 1,25-Dihydroxyvitamin D3 (1,25(OH)₂D₃) | RORα and RORγ | Weak Inverse Agonist | Functions as a weak inverse agonist of RORγ and RORα. Inhibited RORE-mediated activation of a reporter. |

Signaling Pathways and Mechanism of Action

RORα and RORγ constitutively bind to ROREs on the DNA of target genes. In the absence of an inverse agonist, they maintain a basal level of transcriptional activity by recruiting coactivator complexes. 20(OH)D3 disrupts this process.

Canonical RORα Signaling Pathway

RORα plays a key role in regulating genes involved in metabolism and circadian rhythm. It binds to ROREs in the promoters of genes like Bmal1 and Glucose-6-Phosphatase (G6pase), driving their expression.

Caption: Canonical RORα signaling pathway leading to target gene transcription.

Canonical RORγt Signaling in Th17 Cells

RORγt is the master regulator of Th17 cell differentiation. It drives the expression of key cytokines, including IL-17A and IL-17F, which are central to the inflammatory response mediated by these cells.

Caption: RORγt signaling pathway driving IL-17 production in Th17 cells.

Inverse Agonism by this compound

20(OH)D3 binds to the ligand-binding domain (LBD) of RORα/γ, inducing a conformational change that facilitates the dissociation of coactivators and the recruitment of corepressor complexes (containing proteins like N-CoR or SMRT). These corepressor complexes often include histone deacetylases (HDACs), which lead to chromatin condensation and transcriptional repression.

Caption: Mechanism of RORα/γ inverse agonism by 20(OH)D3.

Experimental Protocols

The characterization of 20(OH)D3 as a ROR inverse agonist relies on several key in vitro assays.

ROR-Responsive Reporter Gene Assay

This assay quantifies the ability of a compound to modulate the transcriptional activity of RORα or RORγ on a specific response element.

Principle: Cells are engineered to express RORα or RORγ and a reporter gene (e.g., luciferase) under the control of a promoter containing multiple copies of the ROR Response Element (RORE). ROR activity is directly proportional to the amount of light produced by the luciferase enzyme. Inverse agonists will cause a dose-dependent decrease in the luciferase signal.

Detailed Methodology (based on Tet-On System):

-

Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing a Tet-On inducible RORα or RORγ expression vector and a luciferase reporter plasmid driven by five copies of an RORE ((RORE)₅-LUC) are commonly used.

-

Cell Plating: Plate the stable CHO cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Induction and Treatment: To induce ROR expression, treat the cells with doxycycline (B596269) (a tetracycline (B611298) analog). Concurrently, treat the cells with a range of concentrations of 20(OH)D3 (or other test compounds) and a vehicle control (e.g., ethanol).

-

Incubation: Incubate the cells for 24 hours to allow for ROR expression, ligand binding, and reporter gene transcription.

-

Cell Lysis and Luciferase Measurement: Lyse the cells using a suitable lysis buffer. Add a luciferase substrate solution to the lysate.

-

Data Analysis: Measure the luminescence using a luminometer. Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a co-transfected control reporter like β-galactosidase). Plot the percentage of inhibition relative to the doxycycline-only control against the log of the compound concentration to determine IC₅₀ values.

Caption: Workflow for a Tet-On ROR-responsive luciferase reporter assay.

Mammalian Two-Hybrid (M2H) Assay

This assay is used to study the ligand-dependent interaction between the ROR Ligand-Binding Domain (LBD) and a coactivator peptide.

Principle: The ROR-LBD is fused to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4). A coactivator peptide containing an LXXLL motif is fused to a potent transcriptional activation domain (AD) (e.g., VP16). When the ROR-LBD and the coactivator peptide interact, the DBD and AD are brought into proximity, driving the expression of a reporter gene (e.g., luciferase) under the control of the corresponding DNA response element (e.g., a GAL4 upstream activation sequence). An antagonist or inverse agonist like 20(OH)D3 will disrupt this interaction, leading to a decrease in reporter gene expression.

Detailed Methodology:

-

Plasmids:

-

Expression vector for GAL4-DBD fused to RORα-LBD or RORγ-LBD.

-

Expression vector for VP16-AD fused to a coactivator peptide (e.g., SRC1 LXXLL motif).

-

Reporter plasmid with a GAL4-responsive promoter driving luciferase expression.

-

-

Transfection: Co-transfect the three plasmids into a suitable mammalian cell line (e.g., HEK293T or Huh-7) using a standard transfection reagent.

-

Treatment: After an initial incubation period (e.g., 6 hours), replace the medium with fresh medium containing various concentrations of 20(OH)D3 or a vehicle control.

-

Incubation: Incubate the cells for an additional 24-48 hours.

-

Luciferase Assay: Perform cell lysis and measure luciferase activity as described for the reporter gene assay.

-

Data Analysis: A decrease in the luciferase signal in the presence of 20(OH)D3 indicates that the compound inhibits the interaction between the ROR-LBD and the coactivator peptide.

Caption: Workflow for a mammalian two-hybrid assay to test ligand effects.

Coactivator/Corepressor Recruitment Assays

These biochemical assays directly assess the ability of a ligand to promote or inhibit the binding of co-regulator proteins to the receptor.

Principle: These assays, such as GST pull-down or co-immunoprecipitation, measure the direct physical interaction between the receptor and a co-regulator protein in the presence or absence of a ligand. For an inverse agonist, the goal is to show decreased binding of a coactivator and/or increased binding of a corepressor.

General Methodology (GST Pull-Down Example):

-

Protein Expression: Express the ROR-LBD as a Glutathione S-transferase (GST) fusion protein in bacteria and purify it on glutathione-Sepharose beads. Express a coactivator or corepressor protein (or its receptor interaction domain) in vitro using a coupled transcription/translation system with ³⁵S-methionine labeling, or as a purified recombinant protein.

-

Binding Reaction: Incubate the GST-ROR-LBD bound to beads with the labeled co-regulator protein in a binding buffer. Include 20(OH)D3, a known agonist/inverse agonist control, or a vehicle control in the reaction mixture.

-

Washing: After incubation, wash the beads several times to remove non-specifically bound proteins.

-

Elution and Detection: Elute the bound proteins from the beads using SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE.

-

Analysis: Detect the amount of bound co-regulator protein by autoradiography (for ³⁵S-labeled proteins) or Western blotting. An inverse agonist like 20(OH)D3 would be expected to increase the amount of corepressor pulled down with the GST-ROR-LBD compared to the vehicle control.

Conclusion and Therapeutic Implications

The identification of this compound and its derivatives as endogenous inverse agonists of RORα and RORγ represents a paradigm shift in our understanding of both vitamin D metabolism and nuclear receptor signaling. These secosteroids are non-calcemic, distinguishing them from the classical VDR agonist 1,25(OH)₂D₃, which has a narrow therapeutic window due to hypercalcemia risk. The ability of 20(OH)D3 to suppress RORγt-driven IL-17 production positions it and its analogs as promising candidates for the treatment of a host of autoimmune and inflammatory conditions, including rheumatoid arthritis, psoriasis, and multiple sclerosis, where Th17 cells are key pathogenic drivers. Furthermore, by modulating RORα, these compounds may also find applications in metabolic disorders and certain cancers. The detailed experimental protocols and signaling pathways outlined in this guide provide a foundational framework for drug development professionals and scientists to further explore the biology of these novel ligands and to design and evaluate next-generation ROR modulators with improved efficacy and safety profiles.

References

- 1. Analysis of the Transcriptional Activity of Retinoic Acid-related Orphan Receptors (RORs) and Inhibition by Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.physiology.org [journals.physiology.org]

- 4. RAR-related orphan receptor alpha - Wikipedia [en.wikipedia.org]

- 5. Retinoic acid-related Orphan Receptor γ (RORγ): connecting sterol metabolism to regulation of the immune system and autoimmune disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a New Vitamin D Era: Unraveling the Physiological Importance of the CYP11A1-Initiated Pathway

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Vitamin D, long recognized for its indispensable role in calcium homeostasis and bone health, is undergoing a paradigm shift. Emerging research has unveiled an alternative, physiologically significant metabolic pathway initiated by the steroidogenic enzyme CYP11A1. This novel pathway generates a unique profile of vitamin D3 hydroxyderivatives with potent biological activities, distinct from the classical vitamin D metabolites. These CYP11A1-derived secosteroids, including 20-hydroxyvitamin D3 (20(OH)D3) and 20,23-dihydroxyvitamin D3 (20,23(OH)2D3), exhibit promising anti-proliferative, pro-differentiative, and anti-inflammatory properties without the calcemic side effects that limit the therapeutic use of classical vitamin D compounds. This in-depth technical guide provides a comprehensive overview of the CYP11A1-initiated vitamin D3 pathway, its physiological relevance, quantitative data on the bioactivity of its metabolites, and detailed experimental protocols for its investigation, empowering researchers and drug development professionals to explore this exciting frontier in vitamin D science.

Introduction: Beyond the Classical Pathway

The classical pathway of vitamin D3 metabolism is a well-established cascade. Following its synthesis in the skin upon exposure to UVB radiation, vitamin D3 is sequentially hydroxylated in the liver by CYP2R1 or CYP27A1 to form 25-hydroxyvitamin D3 (25(OH)D3), the major circulating form of vitamin D. Subsequently, in the kidneys, CYP27B1 catalyzes the formation of the biologically active hormone, 1α,25-dihydroxyvitamin D3 (1,25(OH)2D3)[1]. This canonical pathway is tightly regulated to maintain calcium and phosphorus homeostasis[1].

However, recent discoveries have illuminated an alternative route for vitamin D3 metabolism, initiated by CYP11A1, an enzyme traditionally known for its pivotal role in converting cholesterol to pregnenolone, the first step in steroidogenesis[2][3]. This non-canonical pathway operates in various tissues, including the adrenal glands, placenta, and skin, generating a diverse array of novel vitamin D3 hydroxyderivatives[4][5][6].

The CYP11A1-Initiated Vitamin D3 Pathway: A Detailed Look

The CYP11A1-initiated pathway hydroxylates vitamin D3 at multiple positions on its side chain, primarily at C20, but also at C17, C22, and C23, leading to the production of at least 10 distinct metabolites[5][6]. Unlike the classical pathway, CYP11A1 does not act on 25(OH)D3[5][6]. The major initial product of this pathway is this compound (20(OH)D3)[5]. This initial hydroxylation can be followed by subsequent hydroxylations, yielding dihydroxy- and trihydroxy-vitamin D3 metabolites[5][6].

dot

Caption: Major metabolic steps in the CYP11A1-initiated vitamin D3 pathway.

Physiological Relevance: A Multifaceted Role

The discovery of the CYP11A1-initiated vitamin D3 pathway has profound implications for our understanding of vitamin D physiology, particularly in extra-renal tissues.

Skin: A Local Vitamin D Endocrine System

The skin is not only the site of vitamin D3 synthesis but also a key location for the CYP11A1-initiated pathway[2]. This local production of novel vitamin D3 metabolites suggests the existence of a cutaneous vitamin D endocrine system that plays a crucial role in skin health. These metabolites have been shown to:

-

Inhibit proliferation and promote differentiation of keratinocytes: This is essential for maintaining a healthy epidermal barrier and preventing hyperproliferative skin disorders like psoriasis[5][6].

-

Exhibit anti-inflammatory effects: By modulating cytokine production, these compounds can help to mitigate skin inflammation[5][7].

-

Protect against UV-induced damage: Some metabolites have demonstrated photoprotective effects, reducing DNA damage and cell death caused by UV radiation.

-

Show anti-cancer activity: The anti-proliferative and pro-differentiative properties of these metabolites make them promising candidates for the prevention and treatment of skin cancers[1][2].

Adrenal Glands: A Link Between Vitamin D and Steroidogenesis

The adrenal glands are a primary site of CYP11A1 expression and, consequently, a major location for the alternative vitamin D3 pathway[3][5]. The production of novel vitamin D3 metabolites in the adrenal glands suggests a potential interplay between vitamin D signaling and steroid hormone production. While the exact physiological role in this context is still under investigation, it opens up new avenues for research into the integrated endocrine functions of the adrenal gland.

Quantitative Data on Biological Activities

A key feature of the CYP11A1-derived vitamin D3 metabolites is their potent biological activity, often comparable to or even exceeding that of 1,25(OH)2D3, but without the associated hypercalcemic effects[5][8].

Anti-proliferative Activity

Numerous studies have demonstrated the anti-proliferative effects of these novel metabolites on various cancer cell lines. The half-maximal inhibitory concentration (IC50) values highlight their potential as anti-cancer agents.

| Metabolite | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Vitamin D3 | Hep 3B | Hepatocellular Carcinoma | 170 - 500 (24h) | [4][9] |

| Vitamin D3 | Hep G2 | Hepatocellular Carcinoma | > 250 (24h) | [4][9] |

| Vitamin D3 | U-87 MG | Glioblastoma | 220 - 350 (24h) | [9] |

| Vitamin D3 | C6 | Glioblastoma | 220 - 350 (24h) | [9] |

| Vitamin D3 | EAC | Ehrlich Ascites Carcinoma | 230.5 (48h) | [9] |

| Vitamin D3 | MCF-7 | Breast Cancer | 0.10 - 0.35 | [10] |

| Vitamin D3 | MDA-MB-231 | Breast Cancer | 0.15 - 0.25 | [10] |

| Vitamin D3 | MDA-MB-468 | Breast Cancer | 0.15 - 0.25 | [10] |

| 20(OH)D3 | A375 | Malignant Melanoma | ~1.5 nM (relative) | [11] |

| 20(OH)D3 | HepG2 | Hepatocellular Carcinoma | Effective at 100 nM | [12] |

| 20(OH)D3 | MDA-MB-453 | Breast Carcinoma | Effective at 100 nM | [12] |

| 20(OH)D3 | MCF7 | Breast Cancer | Effective at 100 nM | [12] |

Enzyme Kinetics

While comprehensive kinetic data for CYP11A1 with vitamin D3 as a substrate is still emerging, initial studies indicate that the Michaelis constant (Km) for the conversion of vitamin D3 to 20(OH)D3 by CYP11A1 is higher than that for the metabolism of cholesterol, suggesting a lower affinity for vitamin D3[5]. One study reported a slow rate of conversion of 20(OH)D3 to 20,22(OH)2D3 by reconstituted CYP11A1 at 0.3 nmol/min per nmol of CYP11A1[13]. Further research is needed to fully characterize the enzymatic efficiency of this pathway.

Detailed Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments.

Cell Culture for Vitamin D Metabolism Studies

Objective: To culture human keratinocytes for the analysis of vitamin D3 metabolism.

Materials:

-

Keratinocyte growth medium (KGM)

-

Fetal bovine serum (FBS)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Culture flasks/plates

-

Incubator (37°C, 5% CO2)

Protocol:

-

Cell Seeding: Seed human keratinocytes at a density of 2 x 10^5 cells/cm² in KGM supplemented with 10% FBS.

-

Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

-

Medium Change: Change the medium every 2-3 days.

-

Subculture: When cells reach 80-90% confluency, wash with PBS, detach using Trypsin-EDTA, and subculture at a 1:3 or 1:4 ratio.

-

Vitamin D3 Treatment: For metabolism studies, replace the medium with a serum-free medium containing the desired concentration of vitamin D3 or its metabolites.

-

Sample Collection: After the desired incubation period, collect the medium and cell lysates for analysis of vitamin D3 metabolites.

dot

Caption: A typical workflow for culturing human keratinocytes for vitamin D3 metabolism studies.

In Vitro CYP11A1 Enzyme Assay

Objective: To measure the enzymatic activity of CYP11A1 with vitamin D3 as a substrate.

Materials:

-

Purified recombinant CYP11A1 enzyme

-

Adrenodoxin (B1173346) and adrenodoxin reductase (redox partners)

-

NADPH

-

Vitamin D3 substrate

-

Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.4)

-

Quenching solution (e.g., 2N HCl)

-

Organic solvent for extraction (e.g., dichloromethane)

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, CYP11A1, adrenodoxin, and adrenodoxin reductase.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add vitamin D3 and NADPH to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop Reaction: Stop the reaction by adding the quenching solution.

-

Extraction: Extract the vitamin D3 metabolites from the reaction mixture using an organic solvent.

-

Analysis: Analyze the extracted metabolites using HPLC or LC-MS/MS.

dot

Caption: A generalized workflow for conducting an in vitro CYP11A1 enzyme assay.

HPLC-MS/MS Analysis of Vitamin D3 Metabolites

Objective: To separate and quantify vitamin D3 and its hydroxyderivatives.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: A linear gradient from 60% to 95% B over 10 minutes

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+)

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for each metabolite.

-

Data Analysis: Quantify metabolites based on the peak areas of their specific MRM transitions, using a standard curve for calibration.

Conclusion and Future Directions

The discovery of the CYP11A1-initiated vitamin D3 pathway has opened a new chapter in vitamin D research, revealing a previously unknown layer of complexity and physiological relevance. The novel hydroxyderivatives produced by this pathway exhibit a remarkable range of biological activities, including potent anti-proliferative, pro-differentiative, and anti-inflammatory effects, without the dose-limiting calcemic toxicity of classical vitamin D compounds. This makes them highly attractive candidates for the development of new therapeutics for a variety of conditions, including cancer, inflammatory skin diseases, and autoimmune disorders.

Future research should focus on further elucidating the regulation of the CYP11A1 pathway in different tissues, identifying the full spectrum of its metabolic products, and comprehensively characterizing their mechanisms of action and therapeutic potential. The development of specific inhibitors and activators of this pathway will be crucial for dissecting its physiological roles and for therapeutic applications. The in-depth understanding of this novel vitamin D endocrine system promises to unlock new strategies for disease prevention and treatment, heralding a new era in vitamin D-based therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. CYP11A1-derived vitamin D hydroxyderivatives as candidates for therapy of basal and squamous cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The significance of CYP11A1 expression in skin physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Vitamin D3 reduces the viability of cancer cells in vitro and retard the EAC tumors growth in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of CYP11A1 in the production of vitamin D metabolites and their role in the regulation of epidermal functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Differential and Overlapping Effects of 20,23(OH)2D3 and 1,25(OH)2D3 on Gene Expression in Human Epidermal Keratinocytes: Identification of AhR as an Alternative Receptor for 20,23(OH)2D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemical synthesis, biological activities and action on nuclear receptors of 20S(OH)D3, 20S,25(OH)2D3, 20S,23S(OH)2D3 and 20S,23R(OH)2D3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Vitamin D3 reduces the viability of cancer cells in vitro and retard the EAC tumors growth in mice | PLOS One [journals.plos.org]

- 10. Vitamin D3 Inhibits the Viability of Breast Cancer Cells In Vitro and Ehrlich Ascites Carcinomas in Mice by Promoting Apoptosis and Cell Cycle Arrest and by Impeding Tumor Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound Inhibits Proliferation of Cancer Cells with High Efficacy while Being Non-toxic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A pathway for the metabolism of vitamin D3: Unique hydroxylated metabolites formed during catalysis with cytochrome P450scc (CYP11A1) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. HaCaT cell line as a model system for vitamin D3 metabolism in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Vitamin D3 production by cultured human keratinocytes and fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 20-Hydroxyvitamin D3: A Non-Calcemic Regulator of NF-κB Activity

Audience: Researchers, scientists, and drug development professionals.

Executive Summary